molecular formula C16H21NO4 B13581386 1-(Tert-butoxycarbonyl)-3,3-dimethylindoline-2-carboxylic acid

1-(Tert-butoxycarbonyl)-3,3-dimethylindoline-2-carboxylic acid

Cat. No.: B13581386
M. Wt: 291.34 g/mol
InChI Key: SWJGSFGYSFWRAG-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes .

Preparation Methods

The synthesis of 1-[(tert-butoxy)carbonyl]-3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the reaction of 3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination of tert-butyl iodide and methanolysis of the silyl ester to form the carbamic acid, which then decarboxylates to release the free amine .

Comparison with Similar Compounds

1-[(tert-butoxy)carbonyl]-3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid can be compared to other Boc-protected compounds and similar protecting groups:

These comparisons highlight the unique stability and versatility of the Boc group in various synthetic applications.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-indole-2-carboxylic acid

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-11-9-7-6-8-10(11)16(4,5)12(17)13(18)19/h6-9,12H,1-5H3,(H,18,19)

InChI Key

SWJGSFGYSFWRAG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O)C

Origin of Product

United States

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